molecular formula C7H12N2 B12466350 1-methyl-5-(propan-2-yl)-1H-pyrazole

1-methyl-5-(propan-2-yl)-1H-pyrazole

Cat. No.: B12466350
M. Wt: 124.18 g/mol
InChI Key: MGPFXAFIJQGPID-UHFFFAOYSA-N
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Description

1-Methyl-5-(propan-2-yl)-1H-pyrazole is a heterocyclic organic compound that belongs to the pyrazole family. Pyrazoles are characterized by a five-membered ring structure containing two adjacent nitrogen atoms. This particular compound is notable for its unique substitution pattern, which includes a methyl group at the first position and an isopropyl group at the fifth position of the pyrazole ring.

Preparation Methods

The synthesis of 1-methyl-5-(propan-2-yl)-1H-pyrazole can be achieved through various synthetic routes. One common method involves the cyclization of appropriate hydrazine derivatives with 1,3-diketones. The reaction typically proceeds under acidic or basic conditions, depending on the specific reagents used. For instance, the reaction of 1,3-diketones with hydrazine hydrate in the presence of acetic acid can yield the desired pyrazole derivative.

Industrial production methods may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. These methods often employ catalysts to enhance the efficiency of the cyclization process.

Chemical Reactions Analysis

1-Methyl-5-(propan-2-yl)-1H-pyrazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding pyrazole oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced pyrazole derivatives.

    Substitution: The compound can undergo electrophilic substitution reactions, where the methyl or isopropyl groups can be replaced by other functional groups using appropriate reagents and conditions.

Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and reagents employed.

Scientific Research Applications

1-Methyl-5-(propan-2-yl)-1H-pyrazole has a wide range of applications in scientific research, including:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds and is used in the development of new materials.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.

    Industry: It is used in the production of agrochemicals, pharmaceuticals, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-methyl-5-(propan-2-yl)-1H-pyrazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways depend on the specific biological context and the nature of the compound’s interactions.

Comparison with Similar Compounds

1-Methyl-5-(propan-2-yl)-1H-pyrazole can be compared with other similar pyrazole derivatives, such as:

    1-Methyl-3-(propan-2-yl)-1H-pyrazole: This compound has a similar structure but with the isopropyl group at the third position instead of the fifth position.

    1-Methyl-5-(ethyl)-1H-pyrazole: This compound has an ethyl group at the fifth position instead of an isopropyl group.

The uniqueness of this compound lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the isopropyl group at the fifth position may confer distinct steric and electronic properties, affecting its interactions with molecular targets.

Properties

Molecular Formula

C7H12N2

Molecular Weight

124.18 g/mol

IUPAC Name

1-methyl-5-propan-2-ylpyrazole

InChI

InChI=1S/C7H12N2/c1-6(2)7-4-5-8-9(7)3/h4-6H,1-3H3

InChI Key

MGPFXAFIJQGPID-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CC=NN1C

Origin of Product

United States

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